3-benzyl-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-benzyl-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound with a structure incorporating several aromatic and heterocyclic rings. It is part of a larger class of compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. Key steps include:
Formation of the oxadiazole ring through cyclization reactions.
Construction of the triazolo[4,5-d]pyrimidine core via condensation reactions involving suitable precursors.
Benzylation and methylation steps to introduce the 3-benzyl and 3-methylphenyl groups, respectively.
Industrial Production Methods: : While specific industrial production methods may vary, they generally follow the outlined synthetic routes with optimization for large-scale production. This includes maximizing yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially affecting the methyl and benzyl groups.
Reduction: : Reduction reactions may target the oxadiazole and triazole rings, leading to the opening or alteration of these heterocycles.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Reagents like halogens for electrophilic substitution or strong bases/nucleophiles for nucleophilic substitution.
Major Products
Oxidation of the methyl group could lead to carboxylic acid derivatives.
Reduction might yield altered heterocyclic structures.
Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules.
It is used as a building block for studying the reactivity of heterocyclic compounds.
Biology and Medicine
It exhibits potential as a pharmacologically active molecule with applications in the development of new therapeutic agents.
Research into its interaction with biological targets, including enzymes and receptors, is ongoing.
Industry
The compound's unique structural features make it a candidate for developing advanced materials with specific properties, such as organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its heterocyclic rings enable strong binding interactions, influencing various biological pathways. For example, it might inhibit or activate enzymatic activity, modulate receptor function, or interfere with protein-protein interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.
3-benzyl-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.
Uniqueness: : What sets this compound apart from its analogs is the specific positioning of the methyl group on the phenyl ring. This small change can significantly affect its biological activity, making it more selective or potent in certain applications. The exact configuration of the heterocyclic rings also contributes to its unique reactivity and interaction profile.
So, what’s piquing your curiosity most about this compound?
Properties
IUPAC Name |
3-benzyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-14-6-5-9-16(10-14)19-23-17(30-25-19)12-27-13-22-20-18(21(27)29)24-26-28(20)11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGOMEHLXXWJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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